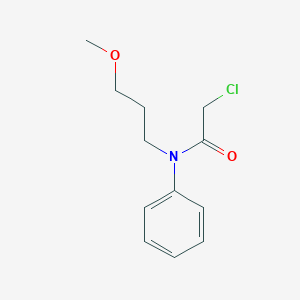
2-chloro-N-(3-methoxypropyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, 2-chloro-N-(3-methoxypropyl)- is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol. This compound is a derivative of acetanilide, which is known for its analgesic and antipyretic properties . The addition of a chloro group and a methoxypropyl group to the acetanilide structure modifies its chemical and physical properties, making it useful in various scientific and industrial applications.
準備方法
The synthesis of Acetanilide, 2-chloro-N-(3-methoxypropyl)- typically involves the reaction of 2-chloroacetanilide with 3-methoxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
化学反応の分析
Acetanilide, 2-chloro-N-(3-methoxypropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
科学的研究の応用
Acetanilide, 2-chloro-N-(3-methoxypropyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new analgesic and antipyretic drugs.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals
作用機序
The mechanism of action of Acetanilide, 2-chloro-N-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its analgesic properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the synthesis of prostaglandins involved in pain and inflammation .
類似化合物との比較
Acetanilide, 2-chloro-N-(3-methoxypropyl)- can be compared with other similar compounds, such as:
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
2-Chloroacetanilide: A derivative with a chloro group, used in the synthesis of various organic compounds.
N-(3-Methoxypropyl)acetanilide: A derivative with a methoxypropyl group, studied for its potential biological activities
特性
CAS番号 |
102411-02-9 |
|---|---|
分子式 |
C12H16ClNO2 |
分子量 |
241.71 g/mol |
IUPAC名 |
2-chloro-N-(3-methoxypropyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-16-9-5-8-14(12(15)10-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChIキー |
RXSZLDMYFUBDCC-UHFFFAOYSA-N |
SMILES |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
正規SMILES |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
Key on ui other cas no. |
102411-02-9 |
同義語 |
2-chloro-N-(3-methoxypropyl)-N-phenyl-acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















